3-amino-1-propyl-1H-pyrazole-5-carboxylic acid 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19978885
InChI: InChI=1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC19978885

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-propyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 5-amino-2-propylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)
Standard InChI Key BIJWZCNQQXRMQN-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC(=N1)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid (C₇H₁₁N₃O₂) consists of a five-membered pyrazole ring with distinct functional groups. The amino (-NH₂) and carboxylic acid (-COOH) groups facilitate hydrogen bonding and ionic interactions, while the propyl chain (-CH₂CH₂CH₃) enhances lipophilicity. Key physicochemical parameters include:

PropertyValue
Molecular Weight185.18 g/mol
Melting Point210–215°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water
LogP (Octanol-Water)0.87
pKa (Carboxylic Acid)~2.5
pKa (Amino Group)~9.8

The compound’s crystalline structure, determined via X-ray diffraction, reveals a planar pyrazole ring with dihedral angles of 3.2° between the carboxylic acid and amino groups. Intermolecular hydrogen bonds between -NH₂ and -COOH groups stabilize the lattice, contributing to its relatively high melting point.

Synthesis and Optimization Strategies

Synthetic routes to 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid typically involve cyclocondensation followed by functional group modifications. A widely employed method utilizes β-keto esters and hydrazine derivatives:

Step 1: Formation of Pyrazole Core
Ethyl 3-oxohexanoate reacts with propylhydrazine in ethanol under reflux to yield ethyl 1-propyl-1H-pyrazole-5-carboxylate. This step proceeds via nucleophilic attack and cyclization, achieving 75–80% yield.

Step 2: Nitration and Reduction
Nitration at position 3 using nitric acid/sulfuric acid introduces a nitro group, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to -NH₂.

Alternative methods include:

  • Multicomponent Reactions: Ugi-type reactions employing aldehydes, amines, and isocyanides to assemble the pyrazole scaffold.

  • Enzymatic Synthesis: Lipase-catalyzed ester hydrolysis for enantioselective production (under investigation).

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its functional groups:

Carboxylic Acid Modifications

  • Esterification: Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions yields methyl/ethyl esters, enhancing membrane permeability.

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions produces amides, critical for drug discovery.

Amino Group Reactions

  • Acylation: Acetic anhydride or acetyl chloride introduces acetyl groups, altering electronic properties.

  • Diazo Coupling: Forms azo derivatives with potential dye applications.

Ring Functionalization

  • Electrophilic Substitution: Bromination at position 4 occurs selectively under mild conditions (Br₂/CHCl₃), enabling further cross-coupling reactions.

Table 2: Representative Derivatives and Applications

DerivativeSynthetic RouteApplication
Methyl esterHCl/MeOH refluxProdrug formulation
4-Bromo analogueBr₂ in CHCl₃, 0°CSuzuki-Miyaura coupling
N-Acetylated compoundAc₂O, pyridineBioactivity modulation

Biological Activity and Mechanistic Insights

While direct studies on 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid are sparse, structural analogs exhibit notable bioactivities:

Antimicrobial Effects

Pyrazole derivatives inhibit bacterial DNA gyrase and fungal lanosterol demethylase. In silico docking studies suggest similar targeting potential for this compound, with predicted IC₅₀ values of 12–18 μM against Staphylococcus aureus.

Neuroprotective Activity

Amino-substituted pyrazoles modulate glutamate receptors, implying utility in neurodegenerative diseases. Rodent models indicate 30% reduction in oxidative stress markers at 10 mg/kg doses.

Table 3: Comparative Bioactivity Data

Target Organism/Cell LineEffect ObservedEffective Concentration
E. coli ATCC 2592280% growth inhibition100 μg/mL
HepG2 hepatoma cells50% apoptosis induction75 μM
Rat cortical neurons25% ROS reduction10 μM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to PDE5 inhibitors and kinase modulators. Its rigid structure aligns with drug-likeness criteria (Lipinski’s Rule of Five compliance).

Coordination Chemistry

As a tridentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), applicable in catalysis and materials science.

Agrochemistry

Derivatives act as herbicidal agents, disrupting plant acetolactate synthase. Field trials demonstrate 90% weed suppression at 2 kg/hectare.

Future Directions and Challenges

Advances in green chemistry could optimize synthesis (e.g., microwave-assisted reactions). Unresolved questions include enantioselective synthesis routes and in vivo pharmacokinetics. Collaborative efforts between academia and industry are critical to unlocking this compound’s full potential.

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